molecular formula C14H15NO3S B2688650 (2E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 1428382-31-3

(2E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2688650
CAS No.: 1428382-31-3
M. Wt: 277.34
InChI Key: LVUNRCSNZSLTJW-OWOJBTEDSA-N
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Description

(2E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide is a complex organic compound featuring both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling through a series of condensation and reduction reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes can significantly enhance the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which (2E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-yl derivatives: Compounds with similar furan structures.

    Thiophen-3-yl derivatives: Compounds with similar thiophene structures.

    Other heterocyclic amides: Compounds with similar amide linkages and heterocyclic rings.

Uniqueness

What sets (2E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-(thiophen-3-yl)prop-2-enamide apart from similar compounds is its combination of furan and thiophene rings, along with the hydroxypropyl and prop-2-enamide functionalities. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[3-(furan-3-yl)-3-hydroxypropyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c16-13(12-4-7-18-9-12)3-6-15-14(17)2-1-11-5-8-19-10-11/h1-2,4-5,7-10,13,16H,3,6H2,(H,15,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUNRCSNZSLTJW-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNC(=O)C=CC2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1C(CCNC(=O)/C=C/C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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